DRIVOSOL is a specialized aerosol propellant mixture produced by Evonik Industries. It primarily consists of n-Butane, iso-Butane, and Propane, and is utilized in personal care and household applications. This product is recognized for its high purity and the absence of foreign odors, making it suitable for cosmetic formulations such as shaving foams, hair mousses, and deodorants. Additionally, DRIVOSOL can be employed in various household sprays and protective packaging solutions .
The synthesis of DRIVOSOL involves the careful blending of its constituent gases—n-Butane, iso-Butane, and Propane—under controlled conditions to achieve the desired pressure and purity levels. The production process emphasizes innovative purification techniques that enhance the quality of the final product. The specific methods used include:
The molecular structure of DRIVOSOL is characterized by its constituent hydrocarbons:
These compounds are alkanes with saturated carbon-hydrogen bonds, contributing to their stability and effectiveness as propellants.
The molecular weights are approximately:
Their structural formulas are as follows:
This reaction highlights how hydrocarbons release energy upon combustion, which is a critical aspect when considering safety and environmental impact during use.
The mechanism by which DRIVOSOL functions as a propellant involves the rapid vaporization of its components when released from a pressurized container. Upon activation (e.g., pressing a nozzle), the pressure drop causes the liquid propellant to expand and vaporize quickly, creating a gas that propels the product out of the container.
The expansion ratio of these gases contributes to their effectiveness as propellants, with n-Butane and iso-Butane providing significant thrust due to their low boiling points and high vapor pressures.
These properties make DRIVOSOL suitable for a wide range of temperatures and conditions commonly encountered in consumer products.
DRIVOSOL finds extensive use in various scientific and industrial applications:
The versatility of DRIVOSOL makes it a valuable component in both consumer goods and industrial applications .
Hydrocarbon propellants have become the dominant propulsion technology for aerosol products since the Montreal Protocol mandated the phase-out of ozone-depleting CFCs in 1987. This global environmental agreement triggered a fundamental reformulation of aerosol products across industries, with hydrocarbons emerging as the most viable alternative due to their favorable environmental profile and excellent solvation properties [3] [6]. Unlike compressed gases (e.g., nitrogen, carbon dioxide), which exhibit progressively declining pressure during use, liquefied hydrocarbon gases maintain constant pressure throughout the product lifecycle through continuous vaporization of the liquid phase. This ensures consistent spray characteristics and complete evacuation of container contents [5].
The industrial significance of hydrocarbon propellants extends beyond their functional role as dispensing agents. They serve as solubilizing media for active ingredients, foam stabilizers in mousses, and particle size modifiers in spray applications. The global aerosol industry, producing over 16 billion units annually, relies heavily on hydrocarbon propellants like those in the DRIVOSOL range for products spanning personal care (deodorants, shaving foams), household (cleaners, air fresheners), technical (lubricants, paints), and medical applications (topical sprays) [1] [2] [6]. Their thermodynamic properties enable precise control over droplet size distribution and spray patterns, directly influencing product efficacy and user experience.
Table 1: Comparative Analysis of Aerosol Propellant Technologies
Propellant Type | Examples | Pressure Profile | Environmental Impact | Flammability |
---|---|---|---|---|
Liquefied Gas Hydrocarbons | DRIVOSOL® (Butane/Isobutane/Propane) | Constant throughout lifespan | Low ozone depletion potential (ODP); Variable global warming potential (GWP) | Highly flammable |
Compressed Gases | Nitrogen, CO₂ | Declines with use | Negligible ODP/GWP | Non-flammable |
Chlorofluorocarbons (CFCs) | CFC-11, CFC-12 | Constant | High ODP; Banned by Montreal Protocol | Non-flammable |
Hydrofluoroalkanes (HFAs) | HFA-134a, HFA-227 | Constant | Zero ODP; High GWP (1000-3500×CO₂) | Generally non-flammable |
The technological evolution of aerosol propellants represents a convergence of chemistry, engineering, and environmental science. The foundational invention occurred in 1927 when Norwegian engineer Erik Rotheim patented the first aerosol can featuring a valve system capable of dispensing content via pressurized gas [3]. This innovation initially utilized dimethyl ether (DME) and vinyl chloride monomer (VCM) as propellants. Commercial development accelerated during World War II with the mass production of insecticide aerosols for military use, employing approximately 30 million units powered by early fluorocarbon propellants [3].
The post-war consumer boom (1950s-1960s) witnessed exponential growth in aerosol applications, driven by Robert Abplanalp's invention of the crimp-on valve in 1949. This innovation enabled reliable sealing and consistent dispensing, facilitating the expansion into shaving creams, hairsprays, and household products. Throughout this period, chlorofluorocarbons (CFCs) became the propellant of choice due to their non-flammability and consistent pressure delivery. However, atmospheric research in the 1970s by Molina and Rowland revealed CFCs' destructive impact on stratospheric ozone, triggering regulatory action [3] [6].
The Montreal Protocol (1987) mandated the global phase-out of CFCs, forcing the aerosol industry to transition toward environmentally safer alternatives. Hydrocarbons like those in DRIVOSOL emerged as the primary solution for non-medical applications, while pharmaceutical aerosols adopted hydrofluoroalkanes (HFAs). This transition required substantial reformulation efforts and manufacturing modifications due to hydrocarbons' flammability. Modern developments focus on next-generation propellants with reduced global warming potential, including hydrofluoroolefins (HFOs) and optimized hydrocarbon blends like DRIVOSOL that maximize performance while minimizing environmental impact [3] [6].
Within industrial chemistry classification systems, DRIVOSOL® is defined as a liquefied petroleum gas (LPG) mixture composed of highly purified C3-C4 alkanes—specifically propane, n-butane, and isobutane—acting as aerosol propellants. These compounds fall under the broader category of VOC-exempt volatile organic compounds in regulatory frameworks due to their negligible photochemical reactivity [1] [4]. The DRIVOSOL product line is systematically classified according to vapor pressure and composition, with each variant engineered for specific application requirements:
Table 2: DRIVOSOL® Product Line Technical Specifications
Product Designation | Primary Component | Vapor Pressure (bar at 20°C) | Typical Applications |
---|---|---|---|
DRIVOSOL® 12 | n-Butane (>95%) | 1.2 ± 0.1 | Low-pressure foams, sensitive skin products |
DRIVOSOL® 21 | Iso-Butane (>95%) | 2.1 ± 0.1 | Deodorants, hair mousses |
DRIVOSOL® 78 | Propane (>95%) | 7.8 ± 0.1 | Technical sprays, high-pressure cleaning foams |
Custom Blends | Variable mixtures | 1.2–7.8 (adjustable) | Application-specific formulations |
The classification extends beyond pure components to include customized azeotropic mixtures that maintain consistent composition during vaporization. For example, DRIVOSOL® 35D04 contains precisely 24.0% propane, 72.0% iso-butane, and 4.0% n-butane to deliver 3.5 bar vapor pressure [1]. This precise engineering is facilitated by Evonik's proprietary DRIVOSOL® Tuner—an online formulation tool that calculates hydrocarbon ratios to achieve target pressures while optimizing solvency, flammability, and compatibility with active ingredients. The Tuner enables customers to input desired pressure specifications and receive formulation guidelines for custom propellant mixtures, which Evonik then prepares using specialized tanker trailers with in-transit blending capabilities [1] [2].
Manufacturing occurs at Evonik's Marl Chemical Park in Germany, where raw C4 streams from steam crackers undergo distillation, hydrogenation, and proprietary purification processes to achieve pharmaceutical-grade purity. DRIVOSOL complies with United States Pharmacopeia (USP) standards despite primarily targeting non-pharmaceutical applications, underscoring its exceptional purity profile [1] [4]. The purification technology removes sulfur compounds, unsaturated hydrocarbons, and oxidation byproducts that contribute to odor—a critical quality attribute for personal care products where fragrance integrity is paramount [2]. Logistics innovations include specialized tank trucks constructed from duplex steel alloys that reduce weight while preventing corrosion, coupled with sensor-based monitoring systems that ensure safe transport of these flammable commodities [1].
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